1-(3-Bromophenyl)butan-2-one
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Overview
Description
1-(3-Bromophenyl)butan-2-one is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of butanone, featuring a bromophenyl group attached to the second carbon of the butanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-bromobenzene is reacted with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 3-Bromobenzoic acid or 3-bromobenzophenone.
Reduction: 1-(3-Bromophenyl)butan-2-ol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromophenyl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization, making it a versatile building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and brominated compounds.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)butan-2-one depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Molecular Targets and Pathways:
Nucleophilic Substitution: The aromatic ring is the primary target, with the bromine atom being replaced by the nucleophile.
Reduction: The carbonyl carbon of the ketone group is the target, undergoing reduction to form an alcohol.
Comparison with Similar Compounds
1-(3-Bromophenyl)butan-2-one can be compared with other brominated ketones and phenyl derivatives:
1-(4-Bromophenyl)butan-2-one: Similar structure but with the bromine atom at the para position. This positional isomer may exhibit different reactivity and properties.
1-(3-Chlorophenyl)butan-2-one: Chlorine instead of bromine. Chlorinated compounds generally have different reactivity and may be less reactive in nucleophilic substitution reactions.
1-(3-Bromophenyl)propan-2-one: Shorter carbon chain, which can affect the compound’s physical properties and reactivity.
Properties
IUPAC Name |
1-(3-bromophenyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGCZUWLRVVJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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